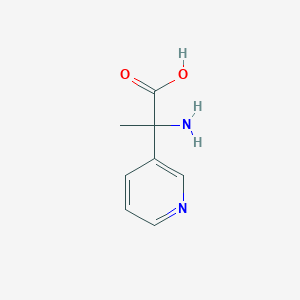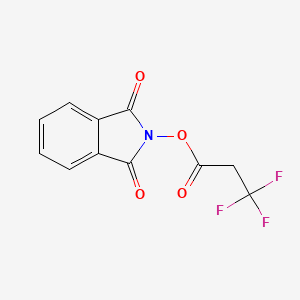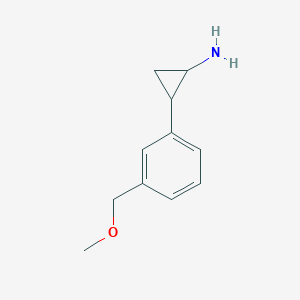
2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by a cyclopropane ring attached to a phenyl group substituted with a methoxymethyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine typically involves the reaction of 3-(methoxymethyl)benzyl chloride with cyclopropanamine under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating certain medical conditions.
Mechanism of Action
The mechanism of action of 2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine can be compared with similar compounds such as:
2-(3-Methylphenyl)cyclopropan-1-amine: This compound has a similar cyclopropane structure but with a methyl group instead of a methoxymethyl group.
2-(3-Chloromethyl)phenyl)cyclopropan-1-amine: This compound has a chloromethyl group instead of a methoxymethyl group, which may result in different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-[3-(methoxymethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-13-7-8-3-2-4-9(5-8)10-6-11(10)12/h2-5,10-11H,6-7,12H2,1H3 |
InChI Key |
JANLYGDQRPKROL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


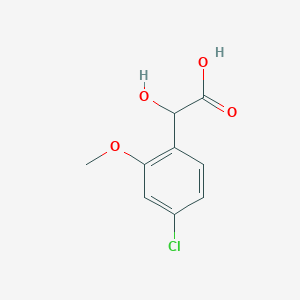
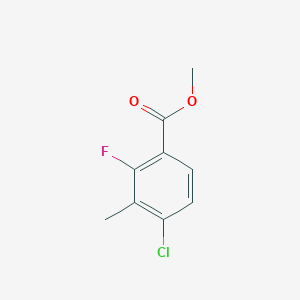
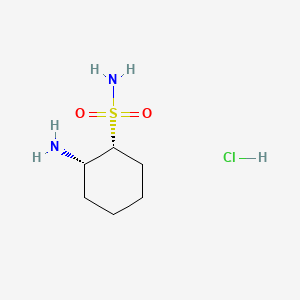
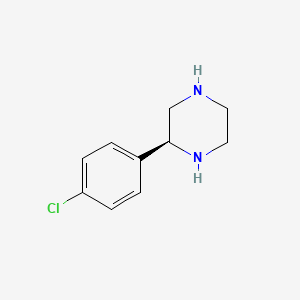
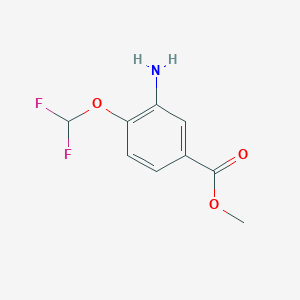
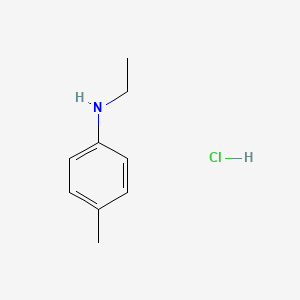
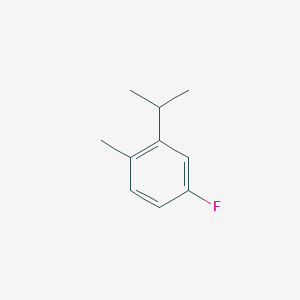
![Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate](/img/structure/B13569435.png)
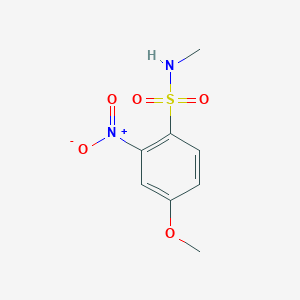
![(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)
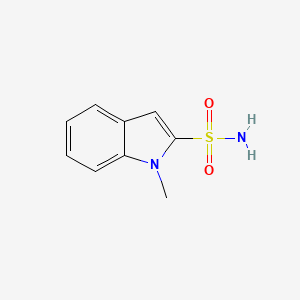
![6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13569488.png)
